
bPiDDB
Overview
Description
N,N’-Dodecylbis-Picolinium Bromide, commonly referred to as bPiDDB, is a potent nicotinic acetylcholine receptor antagonist. This compound has garnered significant attention in the scientific community due to its ability to inhibit nicotine-evoked dopamine release, making it a promising candidate for research in nicotine addiction and related neurological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dodecylbis-Picolinium Bromide typically involves the reaction of dodecyl bromide with 3-picoline in the presence of a suitable base. The reaction proceeds through a quaternization process, where the nitrogen atoms in the picoline rings are alkylated by the dodecyl bromide, forming the bis-picolinium structure .
Industrial Production Methods
While specific industrial production methods for N,N’-Dodecylbis-Picolinium Bromide are not extensively documented, the general approach involves large-scale quaternization reactions under controlled conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Mechanism of Action
bPiDDB acts as a nicotinic acetylcholine receptor (nAChR) antagonist , primarily targeting α6β2-containing subtypes. Key interactions include:
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Selective inhibition : Blocks nicotine-evoked [³H]dopamine release in striatal slices and nucleus accumbens microdialysis studies .
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Receptor specificity : Co-exposure with α-conotoxin MII (α-CtxMII) reveals interaction with α6β2-containing nAChRs, distinct from other subtypes .
Potency Comparison
Compound | IC₅₀ (nM) | Target Receptor |
---|---|---|
This compound | 2 | α6β2-containing nAChRs |
r-bPiDDB | 0.3 | α6β2-containing nAChRs |
Neurochemical Effects
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Acute nicotine administration : this compound dose-dependently reduces nicotine-induced dopamine release in nucleus accumbens (NAcc) .
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Repeated nicotine exposure : r-bPiDDB maintains efficacy in rats administered nicotine chronically, indicating stable receptor engagement .
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Self-administration behavior : Peripheral administration decreases nicotine self-administration in rats, suggesting therapeutic potential for addiction .
Receptor Selectivity
Antagonist Combination | Inhibition (%) |
---|---|
α-CtxMII + DHβE | ~80 |
r-bPiDDB + α-CtxMII | ~80 |
Mecamylamine (nonselective) | ~100 |
Research Implications
This compound and r-bPiDDB represent novel tools for studying α6β2 nAChR-mediated dopamine pathways. Their high potency and selectivity make them valuable for investigating nicotine dependency mechanisms, particularly in neuroadaptation models . Further studies could explore their pharmacokinetic profiles and therapeutic applications in smoking cessation.
Scientific Research Applications
Neuropharmacological Applications
1.1 Nicotine Dependence and Dopamine Regulation
bPiDDB has been extensively studied for its effects on nicotine-induced dopamine release, which is crucial in understanding nicotine dependence. Research indicates that this compound potently inhibits nicotine-evoked dopamine release in vitro and in vivo. For instance, it was found to have an IC50 value of 2 nM for inhibiting dopamine release from rat striatal slices, demonstrating its high potency against nicotine's effects .
Case Study: In Vivo Microdialysis Studies
In a study utilizing in vivo microdialysis, this compound was administered to rats to measure its effects on extracellular dopamine levels following systemic nicotine administration. The results showed that this compound dose-dependently reduced nicotine-induced dopamine increases in the nucleus accumbens (NAcc), suggesting its potential as a therapeutic agent for tobacco dependence .
Table 1: Effects of this compound on Dopamine Release
Study | IC50 (nM) | Effect |
---|---|---|
Striatal Slices | 2 | Inhibition of [3H]DA release |
NAcc Microdialysis | - | Reduced nicotine-induced DA levels |
Hippocampal Slices | 430 | Inhibition of [3H]NE release |
Mechanistic Insights into nAChR Subtypes
This compound's mechanism of action involves selective inhibition of specific nAChR subtypes. It has been shown to interact predominantly with α6β2-containing nAChRs, which are implicated in the modulation of dopamine release associated with nicotine .
Case Study: Comparative Analysis with Other Antagonists
In comparative studies, this compound was found to be significantly more potent than other nAChR antagonists like mecamylamine and methyllycaconitine regarding its effects on nicotine-evoked neurotransmitter release .
Table 2: Comparative Potency of nAChR Antagonists
Antagonist | IC50 (nM) | Target Receptor |
---|---|---|
This compound | 2 | α6β2-containing nAChRs |
Mecamylamine | 31 | Non-selective nAChR |
Methyllycaconitine | 275 | α7 nAChR |
Behavioral Studies
This compound has also been evaluated in behavioral studies focusing on its effects on nicotine self-administration in animal models. Chronic administration of this compound resulted in a significant decrease in intravenous nicotine self-administration among rats, indicating its potential utility in smoking cessation therapies .
Case Study: Behavioral Impact Assessment
In a behavioral assessment study, rats treated with this compound exhibited reduced hyperactivity and lower rates of nicotine self-administration compared to control groups. This suggests that this compound may mitigate the reinforcing effects of nicotine through its action on nAChRs .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been studied to assess its bioavailability and distribution within the central nervous system (CNS). Following subcutaneous administration, this compound was found to cross the blood-brain barrier effectively, achieving relevant concentrations within brain tissues .
Table 3: Pharmacokinetic Data for this compound
Parameter | Value |
---|---|
Plasma Protein Binding | 63–65% |
Brain Concentration | Maximal at 10 min post-injection |
Brain/Blood Ratio | Ranges from 0.18 to 0.51 |
Mechanism of Action
N,N’-Dodecylbis-Picolinium Bromide exerts its effects by binding to nicotinic acetylcholine receptors, specifically those containing the α6β2 subunits. This binding inhibits the receptors’ ability to mediate nicotine-evoked dopamine release, thereby reducing the reinforcing effects of nicotine. The compound’s interaction with these receptors involves allosteric inhibition, which prevents the normal function of the receptors and decreases dopamine release .
Comparison with Similar Compounds
Similar Compounds
N,N-Decane-1,10-diyl-bis-3-picolinium diiodide (bPiDI): This compound is structurally similar to N,N’-Dodecylbis-Picolinium Bromide but has a shorter alkyl chain.
Uniqueness
N,N’-Dodecylbis-Picolinium Bromide is unique due to its potent inhibition of nicotine-evoked dopamine release and its ability to interact specifically with α6β2-containing nicotinic acetylcholine receptors. This specificity makes it a valuable tool in research focused on nicotine addiction and the development of therapeutic agents targeting these receptors .
Biological Activity
Introduction
bPiDDB, or N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide, is a compound that has garnered attention due to its potent biological activity, particularly as a selective antagonist of nicotinic acetylcholine receptors (nAChRs). This article synthesizes various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for nicotine addiction treatment.
This compound exhibits its biological activity primarily through its interaction with nAChRs, specifically those containing α6 and β2 subunits. It has been shown to potently inhibit nicotine-evoked dopamine (DA) release in both in vitro and in vivo settings. The compound's inhibitory potency is characterized by an IC50 value of approximately 2 nM for striatal dopamine release, indicating strong effectiveness against nicotine-induced effects .
Table 1: Potency of this compound Against Nicotine-Induced Release
Biological Activity | IC50 (nM) | Reference |
---|---|---|
Inhibition of striatal DA release | 2 | |
Inhibition of hippocampal norepinephrine (NE) release | 430 | |
Inhibition at α6β2 nAChRs | ~2 |
In Vivo Studies
In vivo studies have demonstrated that this compound significantly reduces nicotine self-administration in animal models. For instance, repeated administration of nicotine in rats led to increased locomotor activity and DA release; however, co-administration of this compound effectively inhibited these responses, suggesting its potential as a therapeutic agent for nicotine dependence .
Case Study: Effects on Nicotine Dependence
A study involving male Sprague-Dawley rats assessed the impact of this compound on nicotine-induced behaviors. The rats were administered this compound alongside nicotine over a series of days. The findings indicated that this compound not only reduced the frequency of nicotine self-administration but also mitigated the behavioral sensitization typically associated with chronic nicotine exposure .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals moderate protein binding (63-65% in plasma), with rapid distribution into brain tissues via the blood-brain barrier. Following a subcutaneous dose of 5.6 mg/kg, peak brain concentrations were observed at 10 minutes post-injection, highlighting its potential for therapeutic use .
Table 2: Pharmacokinetics of this compound
Properties
IUPAC Name |
3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPBJCAIRCFEFZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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